Quarfloxin, (S)-

Lysosomal Biology Drug Resistance Subcellular Fractionation

(S)-Quarfloxin (CX-3543; CAS 783364-52-3) is a rationally designed fluoroquinolone derivative engineered to selectively disrupt nucleolin/G-quadruplex complexes within ribosomal DNA (rDNA), thereby inhibiting RNA Polymerase I transcription and inducing apoptosis in cancer cells. Originally optimized from the fluoroquinolone scaffold to eliminate topoisomerase II poisoning while enhancing G-quadruplex (G4) recognition , quarfloxin was the first G4-targeting small molecule to enter human clinical trials in 2005.

Molecular Formula C35H33FN6O3
Molecular Weight 604.7 g/mol
CAS No. 783364-52-3
Cat. No. B12759440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuarfloxin, (S)-
CAS783364-52-3
Molecular FormulaC35H33FN6O3
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O
InChIInChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24-/m0/s1
InChIKeyWOQIDNWTQOYDLF-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quarfloxin (S)-783364-52-3: First-in-Class G-Quadruplex Targeting Agent with Defined rDNA Selectivity


(S)-Quarfloxin (CX-3543; CAS 783364-52-3) is a rationally designed fluoroquinolone derivative engineered to selectively disrupt nucleolin/G-quadruplex complexes within ribosomal DNA (rDNA), thereby inhibiting RNA Polymerase I transcription and inducing apoptosis in cancer cells [1]. Originally optimized from the fluoroquinolone scaffold to eliminate topoisomerase II poisoning while enhancing G-quadruplex (G4) recognition [2], quarfloxin was the first G4-targeting small molecule to enter human clinical trials in 2005 [3]. Although later withdrawn from Phase II development due to lack of efficacy in cancer [3], quarfloxin remains a critical reference compound for G4 biology research, antimalarial repositioning studies, and as a tool compound for validating RNA Pol I inhibition mechanisms [4].

Why In-Class G4 Ligands Cannot Substitute for Quarfloxin (S)-783364-52-3


Quarfloxin possesses a unique combination of target engagement, cellular distribution, and mechanistic specificity that is not shared by other G-quadruplex ligands, RNA Pol I inhibitors, or even closely related fluoroquinolone derivatives such as CX-5461 (Pidnarulex) and BMH-21 [1]. Direct comparative studies reveal that quarfloxin exhibits distinct lysosomal sequestration behavior [2], differential DNA damage induction profiles [3], and unique transcriptional dysregulation signatures compared to its analogs [3]. Furthermore, quarfloxin displays a specific sensitivity profile tied to MYCN amplification and wild-type TP53 status that is not uniformly observed with other Pol I inhibitors [4]. These quantifiable differences in subcellular handling, genotoxicity, and context-dependent potency preclude simple interchange with other in-class compounds and demand compound-specific validation in any research or industrial workflow.

Quarfloxin (S)-783364-52-3: Quantified Differentiation Against CX-5461, BMH-21, and Fluoroquinolone Scaffolds


Subcellular Localization: Quarfloxin Undergoes Lysosomal Sequestration, Unlike CX-5461

Quarfloxin exhibits a distinct subcellular fate compared to the structurally related Pol I inhibitor CX-5461 (Pidnarulex). In direct comparative cellular imaging studies, Quarfloxin was found to accumulate within lysosomal compartments, leading to lysosomal membrane permeabilization (LMP) and subsequent activation of stress adaptation pathways including TFEB and autophagy. In contrast, CX-5461 did not show this lysosomal sequestration behavior under identical experimental conditions [1]. Disruption of TFEB or autophagy pathways specifically increased cellular sensitivity to Quarfloxin but not to CX-5461, confirming the functional relevance of this unique localization pattern [1].

Lysosomal Biology Drug Resistance Subcellular Fractionation

DNA Damage Induction: Quarfloxin Elicits Weaker DNA Damage Signatures than CX-5461

In a direct head-to-head study assessing DNA damage induction in Plasmodium falciparum parasites, Quarfloxin produced significantly weaker signatures of DNA damage compared to CX-5461. CX-5461 exhibited clear DNA damaging activity consistent with its reported topoisomerase II poisoning mechanism in human cells, whereas Quarfloxin caused markedly attenuated DNA damage markers [1]. Transcriptional profiling further revealed that the genes dysregulated by each compound were largely non-overlapping, indicating fundamentally distinct modes of action despite both compounds binding G4 structures [1].

DNA Damage Response Genotoxicity Mechanism of Action

Cell Proliferation Inhibition: Quarfloxin Demonstrates Superior Potency over CX-5461 in Neuroblastoma Subsets

In a comparative panel of neuroblastoma cell lines with defined MYCN and TP53 status, Quarfloxin exhibited superior potency (lower IC50 values) in five of six cell lines tested compared to CX-5461 [1]. Notably, in IMR-32 cells (MYCN-amplified, wild-type TP53), Quarfloxin achieved an IC50 of 5.0 ± 2.2 nM versus 7.6 ± 0.21 nM for CX-5461. In Kelly cells (MYCN-amplified, mutant TP53), Quarfloxin maintained a 1.8-fold potency advantage (150.1 ± 33.7 nM vs 275.6 ± 29.7 nM). The only exception was SK-N-FI cells (non-amplified, mutant TP53) where CX-5461 was marginally more potent (618.3 ± 99.1 nM vs 967.6 ± 178.8 nM) [1]. Importantly, both compounds showed dramatically reduced activity in low MYCN expression conditions (SHEP-TET21N +dox: ~350 nM for both), underscoring MYCN-dependent sensitivity [1].

Neuroblastoma MYCN Amplification IC50 Potency

Selectivity Index: Quarfloxin Exhibits Superior Therapeutic Window over BMH-21 in Trypanosoma Models

In a comparative study evaluating Pol I inhibitors against Trypanosoma brucei (causative agent of African sleeping sickness), Quarfloxin demonstrated a 29-fold selectivity for the parasite over the human MCF10A breast epithelial cell line. This selectivity window was superior to both CX-5461 (25-fold) and substantially greater than BMH-21 (3.4-fold) [1]. The absolute IC50 values in T. brucei were: Quarfloxin 155 nM, CX-5461 279 nM, and BMH-21 134 nM. The corresponding IC50 values in human MCF10A cells were 4.44 μM, 6.89 μM, and 460 nM, respectively [1]. The 29-fold selectivity index for Quarfloxin translates to a quantifiably improved safety margin for host cells in antiparasitic applications.

Antiparasitic Therapeutic Index Selectivity Ratio

In Vivo Antimalarial Efficacy: Quarfloxin Prevents Blood-Stage Establishment Superior to CX-5461

In a murine model of Plasmodium berghei malaria, Quarfloxin demonstrated superior in vivo efficacy compared to CX-5461. Quarfloxin treatment prevented the establishment of blood-stage malaria in vivo, whereas CX-5461 failed to provide comparable protection at equivalent dosing regimens [1]. This in vivo outcome aligns with the in vitro potency advantage observed: Quarfloxin exhibited lower IC50 values against P. falciparum blood-stage parasites across all developmental stages and displayed a faster rate of parasite killing than CX-5461 [1]. The differential efficacy cannot be explained by G4 binding affinity alone, as both compounds bound to parasite G4 sequences in vitro [1].

Antimalarial In Vivo Efficacy Drug Repositioning

Clinical Pharmacokinetics: Quarfloxin Demonstrates Predictable 12-Hour Terminal Half-Life

In a Phase I clinical trial involving patients with advanced solid tumors, Quarfloxin exhibited predictable and linear pharmacokinetics with a terminal half-life of approximately 12 hours following the first intravenous dose [1]. PK parameters showed good linearity across dose cohorts ranging from 10 to 160 mg/m². Notably, no drug-related toxicities or dose-limiting toxicities (DLTs) were observed in this study, and the maximum tolerated dose was not reached [1]. While direct comparative clinical PK data against CX-5461 or BMH-21 are not available from head-to-head trials, Quarfloxin's established PK profile provides a baseline for experimental design in preclinical and translational studies that is not yet fully characterized for many investigational G4 ligands.

Pharmacokinetics Clinical Pharmacology Half-Life

Quarfloxin (S)-783364-52-3: Evidence-Driven Research and Industrial Use Cases


MYCN-Amplified Neuroblastoma Research: Leveraging Quarfloxin's Enhanced Potency

Quarfloxin's 1.5- to 1.8-fold greater potency compared to CX-5461 in MYCN-amplified neuroblastoma cell lines [1] makes it the superior choice for preclinical studies investigating RNA Pol I inhibition in this aggressive pediatric cancer. The compound's IC50 in IMR-32 cells (5.0 nM) is among the lowest reported for this target class, enabling robust target engagement at minimal concentrations. The established sensitivity correlation with MYCN amplification and wild-type TP53 status provides a clear biomarker-driven hypothesis for experimental design, allowing researchers to stratify models based on predicted responsiveness [1].

Lysosomal Biology and Drug Resistance Studies: Exploiting Quarfloxin's Unique Subcellular Trafficking

Quarfloxin's distinctive accumulation in lysosomes and induction of lysosomal membrane permeabilization (LMP) [1] positions it as a unique tool compound for investigating the intersection of G4-targeted agents with lysosomal biology. Unlike CX-5461, which does not exhibit this trafficking pattern [1], Quarfloxin enables studies on how lysosomal sequestration modulates drug efficacy and resistance. The demonstrated synergy between Quarfloxin and chloroquine derivatives like DC661 [1] further supports its use in combination therapy research aimed at overcoming lysosome-mediated drug resistance.

Antimalarial Drug Repositioning: Capitalizing on Quarfloxin's In Vivo Proof-of-Concept

Quarfloxin's ability to prevent blood-stage malaria establishment in vivo [1] distinguishes it from CX-5461, which lacks this in vivo efficacy [1]. The compound's rapid parasite killing kinetics, nanomolar in vitro potency, and action across all P. falciparum developmental stages [1] support its prioritization in antimalarial repositioning pipelines. Researchers should note that Quarfloxin's antimalarial mechanism appears distinct from its anticancer activity, with weaker DNA damage induction and unique transcriptional dysregulation patterns [1], justifying focused mechanism-of-action studies.

Antiparasitic Drug Discovery with Enhanced Therapeutic Window: Quarfloxin's 29-Fold Selectivity

Quarfloxin's 29-fold selectivity index for T. brucei over human MCF10A cells—significantly exceeding BMH-21's 3.4-fold selectivity [1]—makes it the preferred Pol I inhibitor for lead optimization in trypanosomiasis drug discovery. The absolute IC50 of 155 nM in parasites, combined with a human cell IC50 of 4.44 μM [1], provides a quantifiable safety margin that reduces host cytotoxicity concerns during preclinical development. This selectivity advantage is particularly critical for compounds entering animal efficacy studies where therapeutic index directly impacts dosing feasibility.

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